Isodecyl citrate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90605-17-7 |
|---|---|
Molecular Formula |
C16H28O7 |
Molecular Weight |
332.39 g/mol |
IUPAC Name |
2-hydroxy-2-[2-(8-methylnonoxy)-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C16H28O7/c1-12(2)8-6-4-3-5-7-9-23-14(19)11-16(22,15(20)21)10-13(17)18/h12,22H,3-11H2,1-2H3,(H,17,18)(H,20,21) |
InChI Key |
BYZJEUMAMGGQNP-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCOC(=O)CC(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)CC(CC(=O)O)(C(=O)O)O |
Other CAS No. |
90605-17-7 |
Origin of Product |
United States |
Preparation Methods
Stoichiometric Ratios and Reaction Dynamics
The foundational method involves heating citric acid with isodecyl alcohol under reflux. Example 3(a) from US3396121A details the reaction of 192 g (1 mole) of anhydrous citric acid with 158 g (1 mole) of isodecyl alcohol at 170°C for 7 hours, yielding 86% di-isodecyl citrate. This stoichiometric ratio (1:1) appears suboptimal for di-ester formation, which theoretically requires a 1:2 molar ratio. The discrepancy suggests either unaccounted excess alcohol or a typographical error in the patent. Post-reaction, the crude ester is washed with water to remove unreacted acid and dried under vacuum.
Catalytic Innovations
Sulfuric acid and organic titanates are prevalent catalysts. Tetra-n-butyl titanate, as described in US4870204A, reduces esterification temperatures to 125–130°C, curbing aconitate by-products and enhancing yield to >99%. Comparative studies show titanates outperform mineral acids in reaction efficiency:
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | By-products |
|---|---|---|---|---|
| Sulfuric Acid | 170 | 7 | 86 | Aconitate (<5%) |
| Tetra-n-butyl Titanate | 130 | 6 | 99+ | Aconitate (<1%) |
Table 1: Catalyst performance in this compound synthesis.
Advanced Catalytic Esterification with Titanates
Process Optimization
US4870204A outlines a two-stage protocol:
- Esterification : Citric acid and isodecyl alcohol react with 0.5–1.0 wt% titanate catalyst at 125–130°C.
- Dealcoholization : Post-reaction, vacuum steam stripping at 130–140°C removes residual alcohol, verified via gas chromatography. This method reduces energy consumption by 20% compared to traditional reflux.
Acetylation and Neutralization
Butyrylation or acetylation of free hydroxyl groups enhances ester stability. For instance, post-esterification treatment with butyric anhydride and sulfuric acid (0.2 wt%) yields acetylated di-isodecyl citrate, which resists hydrolysis in aqueous emulsions.
Purification and Quality Control
Vacuum Stripping and Washing
Unreacted alcohol and water are removed via vacuum stripping (10–50 mmHg), achieving <0.1% residual alcohol. Alkaline washes (0.1M NaOH) neutralize acidic by-products, followed by adsorption decolorization using activated carbon.
By-product Mitigation
Aconitic acid, a dehydration by-product of citric acid, forms at temperatures >150°C. Titanate catalysts suppress aconitate formation to <1%, whereas sulfuric acid permits up to 5%. Nuclear magnetic resonance (NMR) and titration methods quantify purity, with industrial benchmarks requiring >98% ester content.
Industrial-Scale Production Considerations
Fermentation vs. Chemical Synthesis
While 99% of citric acid originates from Aspergillus niger fermentation, this compound synthesis remains chemical. Batch reactors (5,000–10,000 L capacity) enable continuous alcohol recovery via distillation, reducing raw material costs by 15%.
Challenges and Innovations
Stoichiometric Ambiguities
The 1:1 molar ratio in US3396121A raises questions about di-ester formation mechanisms. Hypotheses include:
Emerging Catalysts
Recent patents explore ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) for esterification at 100°C, though scalability remains unproven.
Chemical Reactions Analysis
Emulsification Reactions
Isodecyl citrate acts as a nonionic emulsifier in formulations. Stability tests reveal its compatibility with surfactants and alkaline solutions:
Mechanism :
The hydroxyl and carboxyl groups in this compound interact with polar solvents (e.g., water) and nonpolar substances (e.g., acetylated esters), forming stable micelles .
Hydrolysis Under Alkaline Conditions
While direct hydrolysis data for this compound is limited, analogous citrate esters undergo saponification in basic environments. For example:
-
Reaction :
-
Conditions :
Thermal Decomposition
Citrate esters decompose at high temperatures, releasing CO₂ and water. For this compound:
-
Decomposition onset : ~175°C (based on citric acid’s thermal profile) .
-
Byproducts : Isodecyl alcohol, acrolein, and carboxylic acids .
Functional Role in Cosmetic Formulations
This compound participates in redox reactions as an antioxidant by donating protons from its hydroxyl group, inhibiting lipid peroxidation in skincare products .
Scientific Research Applications
Isodecyl citrate has several applications in scientific research and industry:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Employed in the formulation of biocompatible materials and as an emulsifier in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of cosmetics, personal care products, and as a stabilizer in food packaging materials.
Mechanism of Action
The mechanism of action of Isodecyl citrate primarily involves its ability to interact with other molecules through ester bonds. In biological systems, it can act as an emulsifier, stabilizing mixtures of oil and water. Its molecular targets include various enzymes and proteins that interact with ester bonds, facilitating its role in drug delivery and other applications.
Comparison with Similar Compounds
Structural and Functional Differences
Isodecyl citrate belongs to a broader class of isodecyl esters , which share a common C10 branched alkyl chain but differ in their acid moieties. Key comparisons include:
Performance in Formulations
- Critical Micelle Concentration (CMC): this compound has a higher CMC (6.30–6.60 mmol/L) compared to lauryl citrate (3.30 mmol/L), indicating weaker surfactant activity but better compatibility with lightweight formulations .
- Skin Feel: this compound’s branched structure provides a non-greasy feel, contrasting with heavier esters like isodecyl myristate, which are suited for intensive moisturization .
- Biodegradability: this compound meets biodegradability criteria for eco-friendly formulations, outperforming non-citrate esters like diethylhexyl adipate (DEHA), which may persist in the environment .
Key Advantages and Limitations
Q & A
Q. What are the standardized methods for synthesizing and characterizing isodecyl citrate in laboratory settings?
Methodological Answer: this compound synthesis typically involves esterification reactions between citric acid and isodecyl alcohol, catalyzed by acid catalysts (e.g., sulfuric acid) or enzymatic agents. Critical parameters include temperature (80–120°C), molar ratios (e.g., 1:3 citric acid to alcohol), and reaction time (4–12 hrs). Characterization requires:
- FTIR to confirm ester bond formation (C=O stretch at ~1740 cm⁻¹) and hydroxyl group reduction.
- NMR (¹H and ¹³C) to verify branching in the isodecyl chain and ester linkage positions.
- Chromatography (HPLC/GPC) for purity assessment and molecular weight distribution . Reproducibility guidelines align with Beilstein Journal of Organic Chemistry standards, mandating detailed experimental protocols in supplementary materials .
Q. How does this compound’s physicochemical stability compare to structurally similar esters (e.g., isodecyl pelargonate) under varying storage conditions?
Methodological Answer: Stability studies should employ accelerated aging protocols (e.g., 40°C/75% RH for 6 months) with periodic sampling. Key metrics include:
- Hydrolytic stability : pH-dependent degradation monitored via titration or LC-MS.
- Oxidative resistance : Peroxide value measurements under UV exposure. Comparative data from analogous esters (e.g., isodecyl pelargonate) show higher hydrolytic stability in branched esters due to steric hindrance . Experimental designs must control humidity, light, and oxygen levels, adhering to Analytical Chemistry reproducibility standards .
Advanced Research Questions
Q. What mechanistic insights explain contradictory biodegradability data for this compound in aquatic versus soil environments?
Methodological Answer: Discrepancies arise from microbial community diversity and substrate accessibility. Resolve via:
- OECD 301F (aqueous) vs. OECD 307 (soil) biodegradability assays, quantifying CO₂ evolution over 28 days.
- Metagenomic analysis to identify dominant degraders (e.g., Pseudomonas spp. in water vs. Actinobacteria in soil). Data from structurally similar esters (e.g., tributyl citrate) suggest ester chain length and branching critically influence degradation rates. Conflicting results require triangulation with isotopic tracing (¹⁴C-labeled compounds) and LC-MS/MS metabolite profiling .
Q. How can computational modeling predict this compound’s interaction with lipid bilayers in dermal delivery systems?
Methodological Answer: Molecular dynamics (MD) simulations using software like GROMACS or CHARMM:
- Force fields : Apply lipid-specific parameters (e.g., SLIPIDS for bilayer membranes).
- Free energy calculations : Use umbrella sampling to quantify permeation energetics. Experimental validation via Franz cell assays with synthetic membranes (e.g., Strat-M®) correlates diffusion coefficients with simulation outcomes. Recent studies on isodecyl esters highlight hydrophobic tail alignment as a key permeation driver .
Q. What experimental strategies resolve spectral interference challenges in quantifying this compound metabolites via mass spectrometry?
Methodological Answer: Address co-elution and matrix effects via:
- High-resolution MS (HRMS) : Differentiate metabolites by exact mass (e.g., Q-TOF instruments with <5 ppm accuracy).
- Ion mobility spectrometry : Separate isomers based on collision cross-section.
- Derivatization : Enhance ionization efficiency (e.g., trimethylsilylation for GC-MS). Method optimization should follow Reviews in Analytical Chemistry guidelines, including internal standards (e.g., deuterated citrate) and spike-recovery tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
